Methods of Synthesis
The synthesis of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one can be achieved through various chemical pathways. One notable method involves the use of starting materials such as 2-amino-1,9-dihydro-6H-purin-6-one. The process typically includes the following steps:
Technical parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity during synthesis .
Molecular Structure
The molecular formula for 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one is with a molecular weight of approximately 151.13 g/mol. The structure features:
The structural representation can be described using SMILES notation: NC1=Nc2nc[nH]c2C(=O)N1, indicating the arrangement of atoms and bonds within the molecule .
Reactions Involving 2-Amino-8-Hydroxy-1,2-Dihydro-6H-Purin-6-One
This compound participates in various chemical reactions typical of purine derivatives:
These reactions are influenced by factors such as solvent choice, temperature, and presence of catalysts .
Mechanism of Action
The mechanism by which 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one exerts its biological effects primarily involves its role as a substrate or intermediate in nucleotide metabolism. It may inhibit viral DNA polymerases by mimicking natural nucleotides, thereby interfering with viral replication processes. This mechanism is particularly relevant in the context of antiviral therapies where such compounds serve to disrupt the life cycle of viruses that rely on host cell machinery for replication .
Physical Properties
Chemical Properties
These properties are essential for understanding its behavior in biological systems and during pharmaceutical formulation .
Scientific Applications
The applications of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one include:
Purine derivatives constitute a cornerstone of medicinal chemistry, with their significance rooted in their ubiquitous presence in biological systems. The purine scaffold forms the structural basis of critical biomolecules like ATP, GTP, and nucleic acids, enabling fundamental cellular processes [2]. Early antiviral breakthroughs emerged from purine-based drugs, exemplified by acyclovir (9-[(2-hydroxyethoxy)methyl]guanine), which revolutionized herpesvirus treatment by mimicking deoxyguanosine and terminating viral DNA synthesis [7]. This established the paradigm for targeted nucleoside analog design.
Contemporary research has expanded purine applications to diverse therapeutic areas. Fragment-based approaches have yielded novel 2-aminopurine conjugates exhibiting potent activity against multidrug-resistant Mycobacterium tuberculosis and herpesviruses [2]. These derivatives incorporate amino acid fragments or heterocyclic systems at the C6 position, enhancing target specificity. For example, C6-substituted 2-aminopurine derivatives demonstrate significant antimycobacterial effects, potentially through inhibition of mycobacterial kinases or glutamine synthetase – enzymes critical for bacterial metabolism and survival [2]. The historical trajectory underscores purines' versatility as privileged scaffolds for addressing evolving antimicrobial resistance challenges.
The bioactivity of purine derivatives is exquisitely sensitive to positional isomerism and functional group modifications. The compound 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one exemplifies this principle through its distinct substitution pattern compared to classical purine drugs. While acyclovir features a C9-alkoxymethyl chain [7], and ganciclovir utilizes a C9-[(1,3-dihydroxypropan-2-yloxy)methyl] group [3] [8], the 8-hydroxy substitution in the subject compound creates unique electronic and steric properties.
Table 1: Impact of Substitution Patterns on Purine Bioactivity
| Substitution Position | Example Compound | Key Structural Feature | Biological Consequence |
|---|---|---|---|
| C2-NH₂, C6=O, C9-side chain | Acyclovir [7] | (2-Hydroxyethoxy)methyl at N9 | Selective phosphorylation by viral thymidine kinase |
| C2-NH₂, C8-NHAr | 2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one [4] | Bulky aromatic amino group at C8 | DNA intercalation, Hsp90 inhibition |
| C2-NH₂, C6=O, C8-OH | 2-Amino-8-hydroxy-1,2-dihydro-6H-purin-6-one | Hydroxy group at C8 | Altered tautomerism, potential for redox activity & metal chelation |
| C6-SH, C2-NH₂ | 2-Amino-6-hydroxy-8-mercaptopurine | Thiol/thione group at C8 | Metal chelation, altered nucleophilicity |
Synthesizing specific purine isomers demands precise regiochemical control. The synthesis of C6-substituted 2-aminopurines typically employs 2-amino-6-chloropurine as a versatile intermediate. Nucleophilic displacement of the C6-chlorine by amino acid esters, peptides, or heterocyclic amines under optimized conditions (e.g., dimethylacetamide, triethylamine, 100°C) allows the introduction of diverse fragments [2]. Protecting group strategy is crucial; the 2-amino group often requires acetylation prior to substitution to prevent undesired side reactions due to its mesomeric effect [2].
C8 modification presents distinct challenges. Direct introduction of an oxygen or nitrogen function often requires electrophilic substitution or metal-catalyzed coupling. For example, the synthesis of 2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one involves condensation of 2-amino-6-chloropurine with pyren-1-amine under basic conditions or nucleophilic substitution on halogenated precursors [4]. Achieving the 8-hydroxy isomer might involve hydrolysis of an 8-chloropurine or selective deprotection strategies. Krasnov's work highlights the importance of reaction conditions (temperature, solvent, catalysts) in minimizing racemization when chiral centers are present and controlling regioselectivity for the desired isomer [2].
2-Amino-8-hydroxy-1,2-dihydro-6H-purin-6-one represents the heterocyclic base (aglycone) component of potential nucleoside analogs. Converting such bases into therapeutically active nucleosides/nucleotides requires glycosylation or phosphorylation. Chemo-enzymatic transglycosylation using recombinant E. coli purine nucleoside phosphorylase (PNP) offers an efficient route. This enzyme catalyzes the transfer of ribose, 2'-deoxyribose, or arabinose from a donor nucleoside (e.g., uridine or 2'-deoxyuridine) to free purine bases possessing an N9-H group [2].
Successful transglycosylation has been demonstrated with N9-unprotected 2-aminopurine conjugates, yielding corresponding ribosides, 2'-deoxyribosides, and arabinosides in high yields (70-88%). This strategy could be directly applied to 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one to generate novel nucleoside analogs where the sugar moiety (ribose, deoxyribose, arabinose) is attached at N9 [2]. The resulting nucleosides could function as prodrugs or chain terminators. For instance, modifications mimicking the acyclic side chain of ganciclovir (e.g., 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one) explore alternative linker chemistries to optimize bioavailability and activation by viral kinases [3] [8].
Table 2: Nucleoside/Nucleotide Analog Development Pathways Involving Purine Bases
| Base Structure | Modification Strategy | Example Product/Outcome | Potential Therapeutic Target |
|---|---|---|---|
| 2-Amino-8-hydroxy-1,2-dihydro-6H-purin-6-one (Aglycone) | Chemo-enzymatic Transglycosylation | 9-β-D-Ribosides / 2'-Deoxyribosides / Arabinosides | Antiviral/Anticancer prodrugs [2] |
| Guanine | Acyclic Sugar Mimicry | Ganciclovir, Valganciclovir (Prodrug) | Cytomegalovirus [3] [7] |
| 2-Aminopurine | C6-Amino Acid/Peptide Conjugation | N-(2-Acetamidopurin-6-yl)amino acid esters → Hydrolysis | Antimycobacterial agents [2] |
| Guanine Derivatives | Cross-linking | 7,7′-(2,3-Dihydroxy-1,4-butanediyl)bis[2-amino-1,7-dihydro-6H-purin-6-one] (bis-N7G-BD) | Carcinogen-DNA adducts |
The proposed mechanisms of action for derivatives of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one are informed by structurally related compounds:
These insights underscore the potential of strategically modified purines like 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one to interact with diverse biological targets, paving the way for rational design of novel therapeutics targeting viral replication, cancer cell proliferation, or bacterial growth.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8